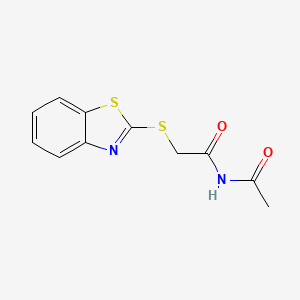

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-7(14)12-10(15)6-16-11-13-8-4-2-3-5-9(8)17-11/h2-5H,6H2,1H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIIKERYIKTNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with N-acetylglycine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves multiple steps, starting from readily available precursors. Key steps include:

- Formation of the Benzothiazole Ring : Reacting o-aminothiophenol with aldehydes or ketones under acidic conditions.

- Introduction of the Acetylamino Group : Using acetic anhydride to acetylate the intermediate.

- Formation of the Sulfanyl Group : Incorporating a sulfanyl group to enhance biological activity.

Medicinal Chemistry

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide has been studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that compounds with benzothiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Pseudomonas aeruginosa, through inhibition of virulence factors and motility .

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for anticancer drug development .

- Anti-inflammatory Effects : The presence of the acetamido group enhances solubility and bioactivity, contributing to anti-inflammatory effects observed in various in vitro studies .

Biological Research

This compound is also investigated for its role as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : Structure-activity relationship (SAR) studies have identified this compound as a potential inhibitor of histidine kinases involved in bacterial virulence regulation .

- Molecular Targeting : The heterocyclic structure allows it to mimic natural substrates or ligands, facilitating binding to active sites and modulation of biological pathways .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Material Science : this compound can be utilized in developing new materials with specific properties such as conductivity or fluorescence due to its chemical structure .

Comparative Analysis of Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-[4-fluorophenyl)sulfanyl]acetamide | Structure | Acetamido and sulfanyl groups | Anti-inflammatory, anticancer |

| N-(6-acetamido-benzothiazol-2-yl)-N'-(4-chlorophenyl)urea | Structure | Urea instead of sulfanyl | Anticancer activity reported |

| 2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | Structure | Similar sulfanyl group | Potentially similar bioactivity |

This table highlights how this compound stands out due to its specific combination of functional groups that may enhance its therapeutic potential compared to other related compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Pseudomonas aeruginosa. The results demonstrated that this compound significantly reduced bacterial motility and pyocyanin production, indicating its potential as an anti-virulence agent .

Case Study 2: Anticancer Activity

In vitro assays on cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The compound exhibited low toxicity towards normal cells while effectively inhibiting tumor growth in treated cell lines .

Mechanism of Action

The mechanism of action of N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Molecular docking studies have shown that it can bind to various protein targets, affecting their function and activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

N-Methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfanyl)fluoroacetamide (Compound 13)

- Structure : Differs by replacing the acetyl group with a methoxy-methyl moiety and introducing fluorine.

- Impact: Fluorination enhances metabolic stability and lipophilicity (logP ~3.5), improving membrane permeability compared to the non-fluorinated N-acetyl derivative.

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide

- Structure : Substitutes the acetyl group with a 2-methylphenyl group.

- Impact : Increased aromaticity and steric bulk raise logP to ~4.57 (), enhancing lipophilicity but possibly reducing solubility. Crystallographic studies (P21/n space group, R factor = 0.048) confirm stable packing, which may influence formulation stability .

N-Benzothiazolyl-2-Phenyl Acetamide Derivatives

- Structure : Features a phenyl group instead of acetyl.

- Impact : QSAR models indicate that phenyl substituents enhance CK-1δ inhibitory activity by 20–40% compared to acetyl, likely due to π-π stacking with enzyme active sites .

Computational and Crystallographic Insights

- QSAR Studies : Acetyl groups in N-Benzothiazolyl derivatives contribute to CK-1δ inhibition via hydrogen bonding with Thr44 and hydrophobic interactions with Leu83 .

- Crystal Packing: The N-acetyl derivative’s monoclinic structure (similar to ) suggests stable π-stacking and hydrogen-bond networks, critical for solid-state stability .

Key Comparative Data Table

Biological Activity

N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide is a compound of interest due to its diverse biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through a series of reactions involving benzothiazole derivatives and acetamide. The synthesis typically involves the formation of the benzothiazole ring followed by acylation with acetic anhydride or acetyl chloride to yield the final product. The structure is characterized by the presence of a benzothiazole moiety, which is known for its bioactivity.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound. For instance:

- A series of compounds derived from 2-mercaptobenzothiazole exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. Among these, certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as levofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | E. coli |

| Compound 2b | 12.5 | S. aureus |

| Levofloxacin | 25 | E. coli |

This table illustrates the promising antimicrobial efficacy of synthesized derivatives.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- In vitro studies using HeLa cells demonstrated that compounds containing the benzothiazole scaffold exhibited significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been noted:

- Research indicated that certain derivatives showed inhibition of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

- Antibacterial Study : A study assessed the antibacterial activity of various benzothiazole derivatives against multiple bacterial strains using agar well diffusion methods. Compounds exhibited varying degrees of effectiveness, with some showing over 80% inhibition against biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae at higher concentrations .

- Cytotoxicity Assessment : A cytotoxicity assay on HeLa cells indicated that this compound has a significant impact on cell viability, with IC50 values suggesting potent anticancer properties .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-acetyl-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide?

Methodological Answer:

A typical approach involves coupling a benzothiazole-thiol derivative with an acetylated bromoacetamide intermediate. For example, refluxing N-(4-chloro-2-nitrophenyl)methane sulfonamide with acetic anhydride generates the acetylated product, followed by thiol-displacement reactions to introduce the benzothiazole moiety . Purification is achieved via slow evaporation of ethanolic solutions to obtain crystalline products .

Advanced: How can fluorination be selectively introduced into the acetamide backbone?

Methodological Answer:

Fluorination at the α-position of the acetamide carbonyl can be achieved using lithium diisopropylamide (LDA) as a base and N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent in anhydrous toluene. This method, adapted for related fluorinated acetamides, requires strict temperature control (-78°C) and inert conditions to avoid side reactions . Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures product isolation.

Basic: What crystallographic techniques are used to resolve the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods (SHELXS) and refined with SHELXL . Hydrogen atoms are placed geometrically using a riding model (C–H = 0.95–0.99 Å, Uiso = 1.2–1.5×Ueq of parent atoms) . OLEX2 integrates structure solution, refinement, and visualization, streamlining workflows .

Advanced: How do hydrogen-bonding patterns influence the crystal packing of N-acetyl benzothiazole derivatives?

Methodological Answer:

Intermolecular N–H⋯N and C–H⋯O interactions form infinite chains or sheets, stabilizing the lattice. For example, in 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, N–H⋯N bonds create R₂²(8) graph-set motifs along the [100] direction . Etter’s graph-set analysis (e.g., descriptors like "D" for donors and "A" for acceptors) helps classify these interactions and predict packing motifs .

Basic: How are impurities removed during synthesis?

Methodological Answer:

Post-synthesis, crude products are washed with ice-cold water to remove unreacted starting materials (e.g., excess acetic anhydride) . Column chromatography (silica gel, dichloromethane/methanol) or recrystallization from solvent mixtures (methanol/acetone) enhances purity . Monitoring via TLC or HPLC ensures removal of byproducts like sulfonamide intermediates.

Advanced: How can computational tools address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., unexpected NOEs in NMR vs. crystal symmetry) are resolved using density functional theory (DFT) optimizations (e.g., Gaussian09) to compare solution and solid-state conformers. SHELXL’s TWIN/BASF commands model twinning or disorder, while PLATON’s ADDSYM detects missed symmetry . Cross-validation with Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Basic: What spectroscopic methods confirm the compound’s identity?

Methodological Answer:

1H/13C NMR (CDCl3 or DMSO-d6) identifies key signals: the acetyl methyl (~2.1 ppm), benzothiazole aromatic protons (~7.5–8.3 ppm), and thiol-sulfanyl linkage. IR confirms carbonyl stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS, ESI+) verifies the molecular ion (e.g., [M+H]+) .

Advanced: What strategies optimize the design of bioactive analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on modifying the benzothiazole ring (e.g., chloro-substitution at C5 for enhanced lipophilicity) or replacing the acetamide with a Weinreb amide to enable ketone synthesis . Docking studies (AutoDock Vina) predict binding to targets like penicillin-binding proteins, guided by structural analogs .

Basic: How is thermal stability assessed for this compound?

Methodological Answer:

Differential scanning calorimetry (DSC) measures melting points (e.g., 489–491 K for dichlorophenyl analogs) . Thermogravimetric analysis (TGA) under N2 identifies decomposition temperatures. Phase transitions (e.g., acetamide hydrate formation in water) are studied via freeze-point depression methods .

Advanced: How do solvent systems affect polymorph formation?

Methodological Answer:

Polymorph screening uses solvent-drop grinding (e.g., ethanol vs. acetonitrile) with analysis via powder XRD. Slurrying in binary mixtures (water/THF) at controlled temperatures promotes specific hydrates or solvates. For example, acetamide forms (CH3CONH2)2·H2O in water, with eutectic behavior influencing crystal growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.